(2S)-5,6,7,3',4'-Pentamethoxyflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3/t14-/m0/s1 |
InChI Key |
HFKPIRGXRKMHJS-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Synonyms |
(2)-5,6,7,8,4'-pentamethoxyflavanone (2S)-5,6,7,3',4'-pentamethoxyflavanone (2S)-5,6,7,8,4'-pentamethoxy-flavanone 2(+,-)-5,6,7,8,4'-pentamethoxyflavanone 2-5,6,7,8,4'-pentamethoxyflavanone 5,6,7,8,4'-PMF |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Botanical Sources and Distribution of (2S)-5,6,7,3',4'-Pentamethoxyflavanone
This compound, a member of the flavanone (B1672756) subgroup of flavonoids, has been identified in a select number of plant species. Its distribution appears to be concentrated in the Asteraceae and Rutaceae families.
Primary botanical sources include the leaves of Chromolaena odorata, a flowering shrub in the sunflower family (Asteraceae). mdpi.com This plant is recognized for its rich and diverse flavonoid content. elsevierpure.comnih.govnih.gov Additionally, this specific pentamethoxyflavanone has been isolated from the peel of the 'Chachi' cultivar of Citrus reticulata, a mandarin orange belonging to the Rutaceae family. mdpi.com The peels of citrus fruits are well-established as a significant source of various polymethoxyflavonoids. frontiersin.org
While the direct isolation of this compound has been confirmed in these species, related polymethoxyflavonoids are found in other citrus varieties. For instance, the hybrid citrus Hallabong has been shown to contain 5,6,7,3',4'-pentamethoxyflavone. nih.gov The broader class of polymethoxyflavonoids is also present in other genera of the Asteraceae family, such as Eupatorium and Artemisia. medchemexpress.comphcogj.com
Table 1: Botanical Sources of this compound and Related Compounds
| Compound | Botanical Source | Family | Plant Part |
| This compound | Chromolaena odorata | Asteraceae | Leaves |
| This compound | Citrus reticulata 'Chachi' | Rutaceae | Peel |
| 5,6,7,3',4'-Pentamethoxyflavone | Hallabong (Citrus hybrid) | Rutaceae | Peel |
Methodologies for Natural Product Isolation and Purification
The isolation and purification of this compound from its natural botanical sources involve multi-step processes that leverage the compound's physicochemical properties. These methods typically begin with solvent extraction followed by various chromatographic techniques to separate the target molecule from a complex mixture of plant metabolites.
The general procedure for extracting polymethoxyflavonoids from plant material, such as citrus peels or Chromolaena odorata leaves, starts with the use of organic solvents. nih.govmdpi.com The choice of solvent is critical and is based on the polarity of the target compounds. For polymethoxyflavonoids, a range of solvents from nonpolar (n-hexane) to polar (methanol, ethanol) are employed. nih.govresearchgate.net In some instances, a sequence of extractions with solvents of increasing polarity is used to fractionate the initial extract. phcogj.com For example, a common approach for Chromolaena odorata involves successive extractions with n-hexane, dichloromethane, ethyl acetate, and methanol. nih.gov
Following extraction, the crude extract, which contains a multitude of compounds, undergoes chromatographic separation. Column chromatography is a fundamental technique used for this purpose. redalyc.org Silica (B1680970) gel is a frequently used stationary phase, and the mobile phase typically consists of a mixture of solvents, such as petroleum ether and ethyl acetate, with the polarity of the mobile phase often being gradually increased (gradient elution) to separate compounds with different affinities for the stationary phase. redalyc.org
For further purification and to obtain the compound in high purity, preparative high-performance liquid chromatography (prep-HPLC) is often employed. researchgate.net This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for a high degree of separation. Reversed-phase columns, such as C18, are commonly used for the purification of flavonoids. researchgate.net
Other advanced chromatographic techniques that have been applied to the separation of polymethoxyflavonoids include high-speed counter-current chromatography (HSCCC) and supercritical fluid chromatography (SFC). researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, thereby minimizing the irreversible adsorption of the sample. researchgate.net SFC utilizes a supercritical fluid, often carbon dioxide mixed with a modifier like methanol, as the mobile phase, offering advantages in terms of speed and resolution for the separation of PMFs. mdpi.com
Table 2: Overview of Isolation and Purification Techniques for Polymethoxyflavonoids
| Technique | Principle | Application in PMF Isolation |
| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction from plant material using solvents like hexane, ethyl acetate, and methanol. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase (e.g., silica gel). | Gross separation of the crude extract into fractions. |
| Preparative HPLC | High-resolution separation based on the partitioning of compounds between a stationary and a liquid mobile phase under high pressure. | Final purification of the target compound to high purity. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Purification of PMFs, minimizing sample loss due to adsorption. |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. | Rapid and efficient separation of complex mixtures of PMFs. |
Proposed Biosynthetic Mechanisms of Polymethoxyflavonoids
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which is then elaborated by a series of methylation reactions catalyzed by specific enzymes. The core flavanone structure is synthesized from precursors derived from the phenylpropanoid and polyketide pathways.
The process begins with the synthesis of a chalcone (B49325) molecule from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone to form a flavanone, typically (2S)-naringenin.
The extensive methoxylation pattern of this compound is the result of the activity of a class of enzymes known as O-methyltransferases (OMTs). mdpi.comnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to a hydroxyl group on the flavonoid backbone. mdpi.com The specific pattern of methoxylation is determined by the substrate and positional specificity of the OMTs present in the plant.
In Citrus species, several OMTs involved in flavonoid biosynthesis have been characterized. For example, a flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) has been isolated from Citrus reticulata. nih.gov This enzyme can catalyze the methylation of hydroxyl groups at the 3', 5', and 7 positions of flavonoids. Another study on Citrus sinensis identified a regiospecific flavonoid 3'-O-methyltransferase (CsOMT16). elsevierpure.com The biosynthesis of a pentamethoxyflavanone would likely involve the sequential action of several OMTs or a few multifunctional OMTs that can methylate multiple positions on the flavanone core.
Based on the known precursors and enzymatic activities, a plausible biosynthetic route for this compound can be proposed. Starting from a polyhydroxylated flavanone precursor, such as eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone), a series of methylation steps at the 5, 6, 7, 3', and 4' positions, catalyzed by one or more OMTs, would lead to the final pentamethoxy structure. The precise order of these methylation events and the specific enzymes involved in Chromolaena odorata and Citrus reticulata for the synthesis of this particular compound are subjects for further detailed biochemical investigation.
Table 3: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form a chalcone. |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone to form a flavanone. |
| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group from SAM to a hydroxyl group on the flavonoid core. Multiple, specific OMTs are required for the pentamethoxy substitution pattern. |
Synthetic Strategies and Chemical Derivatization
Total Synthesis Approaches to (2S)-5,6,7,3',4'-Pentamethoxyflavanone and Related Flavonoids
The total synthesis of this compound, a chiral molecule, typically involves two key stages: the formation of a polysubstituted chalcone (B49325) precursor followed by an asymmetric cyclization to establish the flavanone (B1672756) core with the desired (2S)-stereochemistry.
A common strategy for constructing the chalcone backbone is the Claisen-Schmidt condensation. ajrconline.org This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025). For the synthesis of the precursor to this compound, this would involve the reaction of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone with 3,4-dimethoxybenzaldehyde. Various bases can be employed for this condensation, with sodium hydroxide (B78521) being a common and effective choice. ajrconline.org The reaction conditions, including temperature and solvent, can significantly impact the yield and purity of the resulting 2'-hydroxychalcone (B22705). ajrconline.org For instance, carrying out the reaction at low temperatures, such as 0°C, has been shown to improve yields. ajrconline.org
Once the 2'-hydroxychalcone is obtained, the crucial step is the enantioselective intramolecular cyclization to form the (2S)-flavanone. In nature, this cyclization is catalyzed by the enzyme chalcone isomerase (CHI), which stereoselectively produces (2S)-flavanones. frontiersin.org Mimicking this natural process, several asymmetric synthetic methods have been developed. One prominent approach is the use of organocatalysts. Chiral aminocatalysts, such as those derived from pyrrolidine (B122466) and aminoquinoline, have been successfully employed to catalyze the direct and highly enantioselective cyclization of 2'-hydroxychalcones, achieving high enantiomeric excess (up to 99% ee). fao.org These reactions are often performed under mild conditions and are tolerant to moisture and air. fao.org
Another powerful method for asymmetric flavanone synthesis is the transition metal-catalyzed conjugate addition. Palladium-based catalytic systems, in conjunction with chiral ligands like CarOx-type ligands, have been shown to effectively catalyze the enantioselective addition of arylboronic acids to chromones, providing a route to chiral flavanones with high yields and enantioselectivity. acs.org While this method starts from a chromone (B188151) rather than a chalcone, it represents a viable alternative for accessing enantioenriched flavanone scaffolds.
The general synthetic sequence can be summarized as follows:
Synthesis of Substituted Acetophenone (B1666503) and Benzaldehyde: Preparation of the starting materials, 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 3,4-dimethoxybenzaldehyde, through established aromatic substitution and functional group manipulation techniques.
Claisen-Schmidt Condensation: Reaction of the substituted acetophenone and benzaldehyde in the presence of a base (e.g., NaOH, LiHMDS) to form the corresponding 2'-hydroxy-3,4,5,6,3',4'-hexamethoxychalcone. ajrconline.orgmdpi.com
Asymmetric Intramolecular Cyclization: Cyclization of the chalcone to this compound using a chiral catalyst. This can be achieved through organocatalysis or other asymmetric methods that promote the intramolecular oxa-Michael addition. fao.orgnih.govacs.org
Table 1: Key Reactions in the Total Synthesis of (2S)-Polymethoxyflavanones
| Reaction Step | Description | Key Reagents and Conditions | Reference(s) |
| Chalcone Synthesis | Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a benzaldehyde. | Base catalyst (e.g., NaOH, KOH, LiHMDS), alcoholic solvent. ajrconline.orgmdpi.com | ajrconline.orgmdpi.com |
| Asymmetric Cyclization | Intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone. | Chiral organocatalysts (e.g., pyrrolidine derivatives), transition metal catalysts with chiral ligands. fao.orgacs.org | fao.orgacs.org |
Regioselective Functionalization and Modification of Flavanone Scaffolds
Regioselective functionalization of the flavanone core is essential for creating derivatives with potentially enhanced or novel biological activities. This involves selectively modifying specific positions on the aromatic rings without affecting other reactive sites. Common modifications include hydroxylation, demethylation, and glycosylation.
Demethylation of polymethoxyflavonoids (PMFs) is a significant transformation as the resulting hydroxylated compounds often exhibit different biological profiles. nih.gov While chemical demethylation using reagents like boron tribromide is possible, it often lacks regioselectivity with multiple methoxy (B1213986) groups present. A more controlled approach is offered by microbial biotransformation. For instance, the human gut bacterium Blautia sp. MRG-PMF1 has been shown to regioselectively demethylate PMFs. nih.gov The general order of demethylation regioselectivity for this bacterium is C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.gov This selectivity provides a predictable way to generate specific hydroxylated flavanone derivatives. The demethylation process in citrus peels during drying has also been observed, occurring through both acid hydrolysis and enzyme-mediated catalysis, with the 5-position being a primary site of demethylation. rsc.org
Hydroxylation is another key functionalization reaction. Cultured plant cells have demonstrated the ability to regioselectively hydroxylate flavanone scaffolds. For example, cultured cells of Eucalyptus perriniana can hydroxylate flavanones at various positions. nih.gov
Glycosylation , the attachment of sugar moieties, can significantly impact the solubility and bioavailability of flavonoids. nih.gov Enzymatic glycosylation offers high regioselectivity, which is difficult to achieve through chemical methods. Glycoside hydrolases and UDP-glycosyltransferases are two major classes of enzymes used for this purpose. nih.gov For instance, various glycosyltransferases have been shown to glycosylate flavonoids at specific hydroxyl groups, with the position of glycosylation being dependent on the specific enzyme and substrate used. acs.org
Table 2: Examples of Regioselective Reactions on Flavanone Scaffolds
| Reaction Type | Method | Regioselectivity | Example Organism/Enzyme | Reference(s) |
| Demethylation | Microbial Biotransformation | C-7 > C-4' ≈ C-3' > C-5 > C-3 | Blautia sp. MRG-PMF1 | nih.gov |
| Hydroxylation | Plant Cell Culture | C-7, C-4', C-2' | Eucalyptus perriniana | nih.gov |
| Glycosylation | Enzymatic | Dependent on enzyme and substrate | Glycosyltransferases (e.g., AtUGT78D2, OsUGT88C1) | acs.org |
Chemoenzymatic Synthesis and Biotransformation Studies
Chemoenzymatic synthesis and biotransformation combine the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes or whole microorganisms) to produce complex molecules like this compound. nih.gov These approaches are particularly valuable for establishing the correct stereochemistry at the C2 position and for introducing functional groups in a regioselective manner.
Enantioselective Synthesis via Enzymatic Resolution: A common chemoenzymatic strategy to obtain enantiomerically pure flavanones is through the kinetic resolution of a racemic intermediate. For example, racemic flavan-4-ols, which are precursors to flavanones, can be resolved using lipases. mdpi.comoup.com The lipase (B570770) selectively acylates one enantiomer of the flavan-4-ol, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com The separated enantiomers can then be chemically converted to the corresponding (2S)- or (2R)-flavanone. Lipases from Pseudomonas fluorescens (Amano lipase AK) and Pseudomonas cepacia have been shown to be effective for the kinetic resolution of flavan-4-ols. mdpi.com
Biotransformation of Polymethoxyflavonoids: Whole-cell biotransformations using fungi and bacteria are powerful tools for modifying flavonoid structures. Microorganisms possess a wide array of enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, that can catalyze various reactions including hydroxylation, demethylation, and glycosylation. nih.gov For instance, the fungus Aspergillus alliaceus can cyclize chalcones to racemic flavanones and also catalyze O-demethylation and hydroxylation reactions. nih.gov
Studies on the biotransformation of methoxyflavanones by various microorganisms have revealed a range of possible modifications. For example, microbial transformations of 7-methoxyflavanone (B1630992) using Aspergillus and Penicillium species have yielded hydroxylated and dihydrochalcone (B1670589) products. acs.org The specific products formed depend on the microorganism used, highlighting the potential to screen different strains to achieve desired structural modifications.
Table 3: Chemoenzymatic and Biotransformation Methods for Flavanoid Synthesis
| Approach | Description | Biocatalyst | Key Transformation | Reference(s) |
| Kinetic Resolution | Enantioselective acylation of racemic flavan-4-ols. | Lipases (e.g., from Pseudomonas fluorescens, Pseudomonas cepacia) | Separation of enantiomers | mdpi.comoup.com |
| Chalcone Cyclization | Intramolecular cyclization of a 2'-hydroxychalcone. | Aspergillus alliaceus | Formation of racemic flavanone | nih.gov |
| Hydroxylation/Demethylation | Introduction of hydroxyl groups or removal of methyl groups. | Various fungi and bacteria | Regioselective functionalization | acs.orgnih.govnih.gov |
Mechanistic Investigations of Biological Activities in Research Models
Modulation of Cellular Signaling Pathways
Research into polymethoxyflavones has uncovered their ability to interact with and modulate key cellular signaling pathways that are central to cellular health, inflammation, and stress responses.
While direct studies on (2S)-5,6,7,3',4'-Pentamethoxyflavanone are not prominent, the related flavone (B191248), 5,7,3',4',5'-pentamethoxyflavone (PMF), has been shown to inhibit the transactivation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). caymanchem.com The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. nih.govnih.govmdpi.com In a reporter assay using HEK293T cells, PMF demonstrated this inhibitory effect at concentrations of 10, 25, or 50 µM. caymanchem.com This downregulation of the Nrf2 signaling pathway has been identified as a mechanism by which PMF can sensitize cisplatin-resistant A549 non-small cell lung cancer cells to the effects of the chemotherapeutic drug cisplatin. caymanchem.com
The Nrf2 pathway is a master regulator of antioxidant and detoxification genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net When cells are exposed to oxidative stress, Nrf2 is released from Keap1, moves to the nucleus, and activates the expression of protective genes. mdpi.comresearchgate.netmdpi.com The ability of compounds like PMF to inhibit this pathway is of significant interest in cancer research, as sustained Nrf2 activation can protect tumor cells, contributing to chemoresistance. nih.gov
Direct evidence linking this compound to the NF-κB and MAPK pathways is scarce. However, studies on other polymethoxyflavonoids establish a clear precedent for activity in this area. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone has been observed to suppress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net This suppression leads to a decrease in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net
The NF-κB pathway is a critical controller of genes involved in inflammation and immune responses. nih.govspandidos-publications.com Similarly, the MAPK pathways (including ERK, p38, and JNK) are essential for transmitting external signals to the cellular machinery that governs inflammation, differentiation, and apoptosis. nih.gov A nobiletin (B1679382) derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, was found to inhibit neuroinflammation by suppressing TLR4/MyD88/MAPK signaling pathways in microglia. nih.gov These findings suggest that the broader class of polymethoxyflavonoids, and potentially this compound, may exert anti-inflammatory effects through the modulation of these key signaling cascades.
There is no available scientific literature from the search results that investigates the effect of this compound on the expression or activity of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
PCSK9 is a crucial enzyme in cholesterol metabolism. nih.gov It functions by binding to low-density lipoprotein (LDL) receptors on the surface of liver cells, targeting them for degradation. nih.govecrjournal.com This action reduces the number of available LDL receptors, leading to decreased clearance of LDL cholesterol from the bloodstream and consequently higher plasma LDL levels. ecrjournal.com Inhibiting PCSK9 is a modern therapeutic strategy for managing hypercholesterolemia, as it allows more LDL receptors to recycle to the hepatocyte surface, enhancing LDL clearance from the blood. nih.govecrjournal.comnih.gov
Impact on Metabolic Processes
The influence of polymethoxyflavones extends to key metabolic processes, particularly those involved in fat metabolism and storage.
While specific data on this compound is not available, the related compound 5,7,3',4',5'-pentamethoxyflavone (PMF) has been shown to inhibit adipogenesis and reduce lipid accumulation in a concentration-dependent manner in 3T3-L1 adipocytes. caymanchem.comnih.gov Adipogenesis is the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. mdpi.com
In vitro studies reveal that PMF lowers the accumulation of lipids and triglycerides in these cells. nih.gov The mechanism involves the downregulation of critical adipogenic and lipogenic genes. nih.gov Furthermore, related hydroxylated polymethoxyflavones have been found to suppress adipogenesis by activating the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway. acs.orgnih.gov
Table 1: Effect of 5,7,3',4',5'-Pentamethoxyflavone (PMF) on Adipogenic and Lipogenic Gene Expression in 3T3-L1 Adipocytes
| Gene Target | Function | Observed Effect of PMF | Citation |
| PPAR-γ | Master regulator of adipogenesis | Expression Reduced | nih.gov |
| C/EBPα & C/EBPβ | Transcription factors in adipocyte differentiation | Expression Reduced | nih.gov |
| SREBF1 | Regulates lipid and cholesterol synthesis | Expression Reduced | nih.gov |
| FASN | Fatty Acid Synthase; involved in fatty acid synthesis | Expression Reduced | nih.gov |
| aP2 (FABP4) | Adipocyte fatty acid-binding protein | Expression Reduced | nih.gov |
| Leptin | Adipokine regulating energy balance | Expression Reduced | nih.gov |
| Adiponectin | Adipokine with insulin-sensitizing effects | mRNA Expression Enhanced | nih.gov |
Research has identified 5,7,3',4',5'-pentamethoxyflavone (PMF) as an inhibitor of pancreatic lipase (B570770). caymanchem.comnih.gov Pancreatic lipase is a key digestive enzyme that breaks down dietary triglycerides into smaller molecules that can be absorbed by the intestines. Inhibiting this enzyme can reduce the absorption of dietary fat.
Studies have demonstrated that PMF exhibits a dose-dependent, competitive inhibition of porcine pancreatic lipase activity. nih.gov Molecular docking analyses further support this finding, suggesting that the flavone binds to the active site of the pancreatic lipase enzyme, thereby blocking its function. nih.gov This mechanism is a recognized strategy for managing obesity. nih.gov
Table 2: Summary of Investigated Biological Activities of Related Pentamethoxyflavones
| Biological Activity | Investigated Compound | Model System | Key Mechanistic Finding | Citation |
| Nrf2 Pathway Regulation | 5,7,3',4',5'-Pentamethoxyflavone | HEK293T Cells | Inhibition of Nrf2 transactivation | caymanchem.com |
| Adipogenesis Modulation | 5,7,3',4',5'-Pentamethoxyflavone | 3T3-L1 Adipocytes | Reduction of lipid accumulation and adipogenic gene expression | nih.gov |
| Pancreatic Lipase Inhibition | 5,7,3',4',5'-Pentamethoxyflavone | In vitro enzyme assay | Competitive inhibition of lipase activity | nih.gov |
| MAPK/NF-κB Signaling | 3,5,6,7,3′,4′-Hexamethoxyflavone | RAW264.7 Macrophages | Repression of NF-κB and MAPK pathways | nih.govresearchgate.net |
Interactions with Cellular Transporters
Reversal of P-glycoprotein (Pgp)-Mediated Cellular Resistance
Research into this compound, also known as Sinensetin, has identified it as a potent agent for reversing P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in cancer cells. nih.govnih.gov P-glycoprotein is a transmembrane pump that actively expels a wide range of chemotherapy drugs from cancer cells, reducing their intracellular concentration and effectiveness, a primary mechanism of MDR. nih.gov
Studies have shown that this pentamethoxyflavone can sensitize multidrug-resistant cells to anticancer drugs. nih.gov Its mechanism involves increasing the intracellular accumulation of these drugs. nih.gov Investigations using Pgp-overexpressing acute myeloid leukemia (AML-2/D100) cells demonstrated that the compound reverses resistance to the chemotherapeutic agent vincristine (B1662923) in a concentration-dependent manner. nih.gov
The mode of action appears to be non-competitive. Unlike some other resistance-reversing agents like verapamil (B1683045) and cyclosporin (B1163) A, this compound does not compete for the azidopine (B1666438) binding site on P-glycoprotein. nih.gov This suggests it reverses Pgp-mediated MDR by a distinct mechanism that enhances intracellular drug levels without directly blocking the substrate binding site. nih.gov Furthermore, it is not a substrate for Pgp itself, meaning its own concentration within the cell is not affected by the pump. nih.gov At its maximum non-cytotoxic concentrations, it has also been observed to decrease the levels of P-glycoprotein. nih.gov These characteristics, combined with a high therapeutic index, position it as a promising candidate for a novel, second-generation flavonoid chemosensitizer. nih.gov
Effects on Cellular Proliferation and Apoptosis Mechanisms
Investigation of Antineoplastic Modulatory Effects in Cancer Cell Lines
This compound has demonstrated significant antiproliferative and anticancer activities across various cancer cell lines. nih.govnih.gov Its potential as an antineoplastic agent stems from its ability to inhibit cancer cell viability and promote apoptosis. nih.govnih.gov
In breast cancer models, the compound showed a concentration-dependent inhibitory effect on the viability of both MCF-7 and MDA-MB-231 cell lines, with reported IC₅₀ values of 131.5 µM and 97.45 µM, respectively. nih.gov Further studies have evaluated its efficacy in a range of other human cancer cells. For instance, its antiproliferative activity was tested against pancreatic (Aspc-1), colon (HCT-116), liver (HepG-2), and stomach (SUN-5) cancer cell lines. nih.gov It has also been found to inhibit P-glycoprotein in Caco-2 and K562/ADM cells. nih.gov
The table below summarizes the inhibitory concentration (IC₅₀) of this compound in different cancer cell lines, demonstrating its broad antineoplastic potential.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 131.5 nih.gov |
| MDA-MB-231 | Breast Cancer | 97.45 nih.gov |
| AML-2/D100 | Acute Myeloid Leukemia | >400 |
Mechanistically, its anticancer effects are linked to the inhibition of critical cell signaling pathways. In breast cancer cells, it has been shown to inhibit the Wnt/β-catenin pathway. nih.gov
Chemosensitization in Resistant Cellular Models
A key aspect of the antineoplastic potential of this compound is its ability to act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs in resistant cancer cells. nih.govnih.gov This activity is primarily linked to its reversal of P-glycoprotein-mediated drug efflux. nih.gov
In Pgp-overexpressing AML-2/D100 leukemia cells, the compound demonstrated a potent ability to reverse resistance to vincristine. nih.gov Its chemosensitizing effect was found to be significantly higher than that of other related flavonoids. nih.gov Specifically, its activity was 10-fold greater than 5,7,3',4'-tetramethoxyflavone and 18-fold greater than 3,7-dihydroxy-3',4'-dimethoxyflavone. nih.gov The IC₅₀ value for this chemosensitizing effect in the presence of vincristine was reported to be 1.14 µM, which is comparable to the well-known P-gp inhibitor verapamil (IC₅₀ = 1.07 µM). nih.gov In further screenings, it exhibited an IC₅₀ of 3.2 µM with a chemosensitizing index of 125. nih.gov
The table below provides a comparison of the chemosensitizing potency of this compound with other flavonoids.
| Compound | Relative Chemosensitizing Potency (vs. Vincristine in AML-2/D100 cells) |
| This compound | Most Potent nih.gov |
| 5,7,3',4'-Tetramethoxyflavone | 10-fold less potent nih.gov |
| 3,7-Dihydroxy-3',4'-dimethoxyflavone | 18-fold less potent nih.gov |
Additionally, this pentamethoxyflavone has been reported to work synergistically with 5-fluorouracil (B62378) in HT29 colon cancer cells, further highlighting its potential as an adjuvant in chemotherapy to overcome multidrug resistance. nih.gov
Anti-Inflammatory Cellular Responses
Regulation of Nitric Oxide Production and Inflammatory Mediators
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. frontiersin.orgnih.gov Research has shown its ability to inhibit the production of nitric oxide (NO), a critical signaling molecule in inflammation that, when overproduced, contributes to inflammatory diseases. frontiersin.orgchemfaces.com
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, the compound dose-dependently inhibited the secretion of NO. frontiersin.org This inhibition of NO production is directly linked to the suppression of inducible nitric oxide synthase (iNOS) protein expression. frontiersin.orgnih.gov
The anti-inflammatory effects extend to other crucial mediators. The compound was found to inhibit the production of prostaglandin E2 (PGE2) by suppressing the expression of cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov Furthermore, it attenuates the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at the mRNA level. frontiersin.orgnih.gov
The underlying mechanism for these anti-inflammatory actions involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org this compound inhibits NF-κB activation by preventing the degradation of its inhibitory subunit, IκB-α, thereby blocking the inflammatory cascade. frontiersin.org These findings suggest its potential in mitigating mast cell-mediated inflammatory responses and other inflammation-related conditions. frontiersin.org
Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Gene Expression
The anti-inflammatory properties of polymethoxyflavonoids (PMFs), a class of compounds to which this compound belongs, have been a subject of scientific inquiry. Research into related PMFs indicates a potential mechanism of action involving the downregulation of key pro-inflammatory enzymes, Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).
While direct studies on this compound's effect on COX-2 and iNOS gene expression are not extensively available, research on structurally similar compounds provides significant insights. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone, a closely related polymethoxyflavone, has been shown to suppress the expression of both COX-2 and iNOS in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov This suppression leads to a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are key mediators of inflammation. nih.gov The mechanism for this action is linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov
Furthermore, another related compound, 5,7,3',4',5'-pentamethoxyflavone, has demonstrated the ability to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells. caymanchem.com Since iNOS is the primary enzyme responsible for the production of large amounts of NO during inflammation, its inhibition is a key indicator of anti-inflammatory activity. The modulation of these pathways by polymethoxyflavones suggests that this compound may exert anti-inflammatory effects through a similar mechanism of down-regulating COX-2 and iNOS gene expression.
The table below summarizes the inhibitory effects of various polymethoxyflavonoids on markers of inflammation.
| Compound | Cell Line | Inducer | Key Findings | Reference |
| 3,5,6,7,3′,4′-Hexamethoxyflavone | RAW 264.7 macrophages | LPS | Repressed the expression of COX-2 and iNOS. | nih.gov |
| 5,7,3',4',5'-Pentamethoxyflavone | RAW 264.7 macrophages, GES-1 cells | LPS | Inhibited the production of nitric oxide (NO). | caymanchem.com |
| Chrysin Derivatives | Raw264.7 cells | LPS | Suppressed nitrate (B79036) production; some derivatives selectively inhibited COX-2 enzyme activity. | nih.gov |
Structure Activity Relationship Sar and Computational Studies
Influence of Methoxy (B1213986) Substituents on Biological Potency and Selectivity
The presence and position of methoxy (-OCH₃) groups are paramount to the bioactivity of (2S)-5,6,7,3',4'-Pentamethoxyflavanone. Unlike hydroxyl (-OH) groups, which are common in many dietary flavonoids, methoxylation significantly alters the molecule's physicochemical properties.
Polymethoxylated flavonoids (PMFs) are notably more lipophilic (fat-soluble) than their polyhydroxylated counterparts due to the hydrophobic nature of methoxy groups. researchgate.net This increased lipophilicity can enhance membrane transport and oral bioavailability. nih.gov Capping the reactive hydroxyl groups with methylation leads to a dramatic increase in metabolic stability, as the molecule is less susceptible to the extensive conjugative metabolism that many polyphenols undergo in the intestine and liver. nih.gov
However, this gain in stability and bioavailability can come at the cost of certain biological activities. For instance, activities that rely on the antioxidant and radical-scavenging properties conferred by free hydroxyl groups are often diminished or absent in polymethoxylated flavonoids. researchgate.netnih.govresearchgate.net Research has shown that flavonoids with free hydroxyl groups are generally more active superoxide (B77818) radical scavengers than their methylated counterparts. researchgate.net
The specific positioning of the five methoxy groups on the flavanone (B1672756) scaffold—at C5, C6, and C7 on the A-ring and at C3' and C4' on the B-ring—dictates its interaction with biological targets. For example, studies on various flavones have shown that methoxylation can either enhance or diminish activity depending on the target. In one study, a methoxy group at C4' was found to improve activity against the MCF7 cancer cell line compared to a similar compound without it. mdpi.com Conversely, the presence of methoxy groups on the B-ring has been shown to decrease xanthine (B1682287) oxidase (XOD) inhibitory activity. mdpi.com The substitution pattern on the A-ring is also crucial; studies on other flavonoids indicate that methoxy groups at positions C5, C6, and C7 can influence cytotoxicity and P-glycoprotein (Pgp) inhibition. researchgate.net For instance, this compound has been found to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression with an IC50 value of 31.7 μM. chemfaces.com
Role of the Flavanone Scaffold Chirality and Conformation
The flavanone scaffold of the molecule features a stereocenter at the C2 position, leading to the existence of enantiomers. The designation "(2S)" specifies the absolute configuration at this chiral center, which is a critical factor for biological potency and selectivity. uni.lu The three-dimensional arrangement of the B-ring relative to the rest of the molecule is determined by this chirality, directly influencing how the compound fits into the binding pocket of a target protein.
The conformation of the heterocyclic C-ring and the rotational freedom of the B-ring also play significant roles. Computational studies on related flavonoids have demonstrated that multiple low-energy conformations can exist. nih.gov The specific conformation adopted upon binding to a biological target is often the one that maximizes favorable interactions. The (2S) configuration ensures a precise spatial orientation of the 3',4'-dimethoxyphenyl B-ring, which is essential for specific molecular recognition by target enzymes or receptors. This stereoselectivity is a well-established principle in pharmacology, where often only one enantiomer is biologically active.
Comparative SAR with Related Flavonoids (e.g., Flavones, Chalcones)
Understanding the SAR of this compound is enhanced by comparing it to structurally related flavonoids like flavones and their biosynthetic precursors, chalcones.
Flavones: Flavones share the same basic C6-C3-C6 skeleton but possess a double bond between C2 and C3, resulting in a planar heterocyclic C-ring. This planarity distinguishes them from the non-planar C-ring of flavanones. researchgate.net This structural difference can lead to different biological activities. For example, while the flavanone naringenin (B18129) shows some interaction with mitochondrial membranes, the flavone (B191248) apigenin (B1666066) may exhibit different binding modes. uantwerpen.benih.gov The conversion of a flavanone to a flavone can alter its interaction with target proteins.
Chalcones: Chalcones are open-chain flavonoids that are biosynthetic precursors to flavanones. nih.gov They feature an α,β-unsaturated ketone system connecting the two aromatic rings. nih.gov The flexibility of the open chain allows for different conformational possibilities compared to the more rigid, cyclized flavanone structure. In some studies, the cyclization of a chalcone (B49325) to its isomeric flavanone has been shown to increase specific biological activities. For instance, one study found that a flavanone was a more potent acetylcholinesterase inhibitor than its corresponding chalcone precursor, suggesting that the rigid, cyclized scaffold was beneficial for this particular activity. mdpi.com Conversely, the chalcone showed higher antioxidant activity, indicating that the conjugated double bond and open structure were advantageous for radical scavenging. mdpi.com
| Flavonoid Class | Key Structural Feature | General Activity Comparison | Reference |
|---|---|---|---|
| Flavanone | Saturated C2-C3 bond; Chiral center at C2 | Activity is highly dependent on the (2S) or (2R) stereochemistry. The non-planar structure influences receptor fit. | uni.lunih.gov |
| Flavone | C2-C3 double bond; Planar structure | Planarity can facilitate stacking interactions with DNA or flat receptor surfaces. Often exhibit different potency compared to flavanones. | mdpi.comresearchgate.net |
| Chalcone | Open α,β-unsaturated ketone chain | Increased conformational flexibility. The reactive ketoethylenic group can be crucial for certain activities, such as antioxidant effects. | nih.govmdpi.com |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and understanding how this compound interacts with potential protein targets at the molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function. nih.gov For flavonoids similar to the title compound, docking studies have been used to predict interactions with various targets, including:
Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor Alpha (ER-α): Docking of 3-methoxy flavone derivatives into the binding sites of these cancer-related proteins helped identify key interactions and predict binding affinity. nih.gov
Aryl Hydrocarbon Receptor (AhR): Docking studies have evaluated the ability of different flavonoids to block the formation of the AhR:ARNT heterodimer, a complex implicated in some cancers. uantwerpen.be
Tyrosine Kinases: Hydroxy chalcone and flavone derivatives have been docked into the EGFR protein kinase domain to identify crucial hydrogen bonding interactions and predict their potential as kinase inhibitors. unsoed.ac.id
For this compound, which is known to inhibit PCSK9 mRNA expression, docking simulations could elucidate its binding mode to proteins involved in PCSK9 regulation or transcription. chemfaces.com These simulations would model the interactions between the five methoxy groups and the amino acid residues in the target's binding pocket, highlighting the importance of the (2S) configuration for achieving an optimal fit. MD simulations can further refine this by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are powerful predictive tools in drug discovery, allowing for the design of new, more potent analogues and the screening of virtual libraries. nih.govnih.gov
A QSAR model for a series of flavanone analogues would be built by:
Data Collection: Compiling a dataset of flavanones with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Model Building: Using statistical methods to build an equation that links the descriptors to the biological activity. nih.gov
Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. mdpi.comnih.gov
For flavones and isoflavones, QSAR studies have successfully modeled cytotoxicity against cancer cells. One such study found that cytotoxicity was primarily governed by quantum-chemical factors like the energy of the lowest unoccupied molecular orbital (LUMO) and the net charge on the C6 atom. nih.gov While a specific QSAR model for this compound is not available in the literature reviewed, the principles can be readily applied. Descriptors relevant to its five methoxy groups and flavanone core would likely be critical variables in any such model.
| Descriptor Type | Examples | Relevance to SAR | Reference |
|---|---|---|---|
| Electronic | LUMO/HOMO energy, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electronic interactions like hydrogen bonding and redox reactions. | nih.gov |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Relates to the size and shape of the molecule, which is critical for fitting into a receptor's binding site. | mdpi.com |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies lipophilicity, which affects membrane permeability, bioavailability, and hydrophobic interactions with the target. | researchgate.net |
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular architecture of (2S)-5,6,7,3',4'-Pentamethoxyflavanone, from its core flavanone (B1672756) skeleton to the specific arrangement of its five methoxy (B1213986) groups and its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of flavonoids. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule. scielo.brsci-hub.se
For this compound, the ¹H NMR spectrum displays characteristic signals that confirm the flavanone structure. The proton at the C-2 chiral center typically appears as a doublet of doublets, coupled to the two diastereotopic protons at C-3. silae.it These C-3 protons also present as distinct doublet of doublets. The spectrum is further defined by a singlet for the aromatic proton at C-8 and signals corresponding to the protons on the B-ring. Crucially, five sharp singlets in the upfield region confirm the presence and chemical environment of the five methoxy groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (C-4), the chiral C-2 carbon, the C-3 methylene carbon, and all aromatic carbons, as well as the five methoxy carbons.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Flavanone Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | ~5.3 (dd) | ~79 |
| C-3ax | ~3.1 (dd) | ~43 |
| C-3eq | ~2.8 (dd) | |
| C-4 | - | ~192 |
| -OCH₃ | ~3.8 - 4.1 (s) | ~55 - 62 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), provide highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula (C₂₀H₂₂O₇).
When coupled with liquid chromatography (LC-MS/MS), this technique becomes a powerful tool for identifying the compound in complex mixtures, such as citrus peel extracts. researchgate.net The fragmentation of the flavanone core in the mass spectrometer often occurs via a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. nih.gov This fragmentation provides valuable information regarding the substitution patterns on the A- and B-rings. Other characteristic fragmentations include the sequential loss of methyl radicals (•CH₃) and carbon monoxide (CO) from the methoxy groups and the heterocyclic ring. researchgate.net
Table 2: Key Mass Spectrometry Data for 5,6,7,3',4'-Pentamethoxyflavanone
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂O₇ |
| Exact Mass | 374.13655 |
| Molecular Weight | 374.39 g/mol |
| Primary Fragmentation Pathways | Retro-Diels-Alder (RDA), Loss of •CH₃, Loss of CO |
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For chiral molecules like this compound, this technique can definitively confirm the (S)-configuration at the C-2 position. The analysis provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. While the technique has been used to determine the crystal structures of numerous other flavonoids, a specific published crystal structure for this compound is not readily found in current scientific literature. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, purification, and quantification of flavonoids from various sources. mdpi.comresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. srce.hr
In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile or methanol) and acidified water (often with formic or acetic acid to improve peak shape). Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. For more sensitive and selective analysis, HPLC systems can be coupled with a mass spectrometer (HPLC-MS). researchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), a modern adaptation of HPLC, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times, and has been successfully used to identify 5,6,7,3′,4′-pentamethoxyflavanone. researchgate.net
Table 3: Typical Parameters for HPLC/UPLC Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) |
| Detection | DAD (at ~280-330 nm) or Mass Spectrometry (MS) |
| Flow Rate | 0.2 - 1.0 mL/min |
Metabolomic Profiling of this compound in Biological Systems
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites in a biological system. nih.gov In the context of this compound, metabolomic approaches are used to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing biological samples such as plasma, urine, or cell lysates after exposure to the compound, researchers can identify its metabolic products. nih.gov
The primary analytical platform for these studies is LC-MS, particularly UPLC coupled with high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS/MS). ekb.eg This technology allows for the sensitive detection and identification of the parent compound and its metabolites. For polymethoxylated flavonoids, common metabolic transformations include O-demethylation, where one or more methoxy groups are converted to hydroxyl groups by cytochrome P450 enzymes. These newly formed hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. Comparing the metabolic profiles of samples from treated and untreated biological systems allows for the discovery of these biotransformation products and provides insight into the compound's metabolic pathways. researchgate.net
Future Research Directions and Translational Perspectives
Development of Novel Probes and Tool Compounds for Biological Research
A significant hurdle in elucidating the precise mechanisms of action for many natural products, including (2S)-5,6,7,3',4'-Pentamethoxyflavanone, is the identification of their direct molecular targets. The development of chemical probes and tool compounds derived from the parent molecule is a critical future direction to address this challenge. These tools are designed to help researchers visualize, isolate, and identify the cellular components with which the flavanone (B1672756) interacts.
Future efforts in this area will likely focus on the synthesis of probes incorporating various functionalities. For instance, fluorescently tagged versions of this compound could be developed for use in cellular imaging techniques, such as confocal microscopy, to visualize its subcellular localization. mdpi.com Another powerful approach is the creation of affinity-based probes, such as those with biotin (B1667282) tags, which can be used in pull-down assays coupled with mass spectrometry to identify binding proteins. rsc.org
A particularly promising, though technically demanding, strategy is the design of photoaffinity labels. nih.govnih.gov These probes are chemically modified to become reactive upon exposure to UV light, allowing them to form covalent bonds with nearby molecules, thereby "trapping" and enabling the identification of even transient or low-affinity binding partners. nih.govscbt.com The development of such sophisticated chemical tools will be instrumental in moving beyond the current understanding of the compound's general effects to a precise, mechanistic understanding of its biological activity. mskcc.orgnih.gov A structure-activity relationship study on a related compound, 3',4',5',5,7-pentamethoxyflavone, identified the 3'-position as a suitable point for modification without losing biological activity, suggesting a potential starting point for the design of such probes for this compound. kent.ac.uk
Table 1: Potential Chemical Probes for this compound Research
| Probe Type | Reporter Group | Potential Application | Key Advantage |
| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Cellular imaging (microscopy) | Visualization of subcellular localization |
| Affinity Probe | Biotin | Pull-down assays, proteomics | Identification of binding proteins |
| Photoaffinity Label | e.g., Aryl azide, Diazirine | Covalent labeling of target proteins | Captures transient and low-affinity interactions |
Exploration of Synergistic Biological Effects with Other Phytochemicals
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy and is gaining significant traction in modern pharmacology. nih.gov Future research on this compound should increasingly focus on its potential synergistic interactions with other phytochemicals. This is particularly relevant given that this flavanone often co-exists with a variety of other bioactive compounds in its natural sources.
Studies on polymethoxyflavones, in general, have demonstrated promising synergistic effects in various contexts. For instance, combinations of different PMFs have shown enhanced anti-proliferative activity in cancer cell lines compared to the individual compounds. nih.gov Furthermore, a mixture of a PMF-rich fraction from Citrus sinensis and a prenylflavonoid-containing fraction from Humulus lupulus exhibited synergistic anti-inflammatory effects in a model of inflammatory bowel disease. nih.gov Research has also indicated that certain PMFs, like tangeretin, can synergistically enhance the cytotoxicity of conventional chemotherapeutic drugs. frontiersin.orgmdpi.com
Future investigations should systematically screen for synergistic effects between this compound and other relevant phytochemicals, such as other flavonoids, terpenoids, and alkaloids. This could lead to the development of potent, multi-targeted combination therapies for complex diseases like cancer and chronic inflammatory conditions. isnff-jfb.comnih.gov The isobologram analysis is a valuable tool that could be employed to quantitatively assess these synergistic interactions. nih.gov
Table 2: Examples of Reported Synergistic Effects of Polymethoxyflavones
| PMF/PMF Mixture | Combined Agent | Observed Synergistic Effect | Reference |
| Nobiletin (B1679382) | Sulforaphane | Anti-inflammatory activity | nih.gov |
| Tangeretin | Mitoxantrone | Enhanced cytotoxicity in cancer cells | frontiersin.org |
| PMF-rich fraction | Prenylflavonoid-rich fraction | Anti-inflammatory and anti-oxidative effects | nih.gov |
| Nobiletin | Atorvastatin | Suppression of inflammatory markers | isnff-jfb.com |
Advancements in Sustainable Production and Derivatization Methods
As interest in this compound and other PMFs grows, the development of sustainable and efficient production methods becomes increasingly important. Traditional reliance on extraction from plant sources can be limited by low yields, seasonal and geographical variations, and the environmental impact of cultivation and extraction processes.
Metabolic engineering offers a promising alternative for the sustainable production of flavonoids. mdpi.comnih.govfrontiersin.org This involves the introduction of the flavonoid biosynthetic pathway into microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to create "cell factories" capable of producing the desired compound from simple sugars. mdpi.comencyclopedia.pub The elucidation of the biosynthetic pathways of PMFs in plants, including the identification of key enzymes like O-methyltransferases (OMTs), is a critical step in this process. jst.go.jp
In addition to biosynthesis, "green chemistry" approaches to the synthesis and derivatization of flavonoids are gaining attention. benthamdirect.cominnovareacademics.in These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. eurjchem.com For example, the use of ionic liquids as recyclable catalysts and microwave-assisted synthesis can offer cleaner and more efficient routes to flavanones and their derivatives. ijcmas.comrsc.org The development of such eco-friendly synthetic strategies will be crucial for the large-scale and cost-effective production of this compound and for the creation of novel derivatives with improved properties.
Integration into Systems Biology and Multi-Omics Research Paradigms
To fully understand the biological effects of this compound, it is essential to move beyond single-target, reductionist approaches and embrace a more holistic, systems-level perspective. slideshare.netresearchgate.net Systems biology, which integrates data from various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for deciphering the complex biological networks that are perturbed by this compound. nih.govuq.edu.au
Future research should aim to integrate this compound into these multi-omics research paradigms. For example, treating cells or animal models with the compound and subsequently analyzing changes in the transcriptome (gene expression), proteome (protein levels), and metabolome (metabolite profiles) can provide a comprehensive snapshot of its cellular impact. nih.gov This approach can help to identify not only the primary targets but also the downstream signaling pathways and metabolic processes that are modulated. A study on a related pentamethoxyflavone has already demonstrated the power of combining proteomics and RNA sequencing to identify cellular targets and affected pathways. kent.ac.uk
By constructing and analyzing the complex interaction networks that are altered by this compound, researchers can generate new hypotheses about its mechanisms of action and identify potential biomarkers of its activity. This systems-level understanding is crucial for the rational design of future preclinical and clinical studies and for the translation of this natural product into a potential therapeutic agent. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-5,6,7,3',4'-Pentamethoxyflavanone, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves condensation of appropriate phenolic precursors with methoxylation agents under controlled conditions. For example, analogous flavanones are synthesized via acid-catalyzed cyclization of chalcone intermediates, followed by regioselective methoxylation using dimethyl sulfate or methyl iodide . Chiral resolution is achieved using chiral HPLC or enzymatic resolution to isolate the (2S)-enantiomer. Stereochemical validation requires circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential to confirm the methoxy group positions and flavanone backbone. Mass spectrometry (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-O stretching vibrations. Comparative analysis with databases like NIST or PubChem ensures structural consistency .
Q. How should solubility and storage conditions be optimized for in vitro assays?
- Methodological Answer : The compound is typically soluble in DMSO, chloroform, or acetone for stock solutions. For aqueous assays, dilute stock solutions in buffers (e.g., PBS) to avoid precipitation. Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis or oxidative degradation. Solvent compatibility with biological systems (e.g., <1% DMSO in cell cultures) must be validated .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data across studies be systematically addressed?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, incubation times, or compound degradation). To resolve contradictions:
- Standardize protocols (e.g., ISO guidelines) for dose-response curves and controls.
- Monitor compound stability during assays using LC-MS to detect degradation products.
- Replicate studies under controlled humidity and temperature to minimize matrix effects .
Q. What experimental strategies are effective for assessing metabolic stability in vitro?
- Methodological Answer : Use liver microsomes or hepatocyte incubations to evaluate Phase I/II metabolism. Quantify parent compound depletion via LC-MS/MS over time. Include NADPH cofactors for cytochrome P450 activity. Pre-cool samples to 4°C during processing to inhibit enzymatic degradation, as prolonged room-temperature exposure alters metabolite profiles .
Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex matrices?
- Methodological Answer :
- Column : Use a C18 reverse-phase column with 3-5 µm particle size.
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak resolution.
- Detection : UV absorbance at 280 nm (flavanone λmax) or tandem MS for specificity.
- Validate the method using spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix interference .
Q. What approaches are used to study synergistic interactions between this compound and other flavonoids?
- Methodological Answer : Design combinatorial assays (e.g., checkerboard or isobologram methods) to quantify synergy in antioxidant or anti-inflammatory activity. Use statistical models (e.g., CompuSyn) to calculate combination indices. Pair with transcriptomic or metabolomic profiling to identify synergistic pathways, such as Nrf2 activation or COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
